molecular formula C18H27N3OS B2867524 2-Cyclopentyl-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)ethanone CAS No. 1172406-21-1

2-Cyclopentyl-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)ethanone

Cat. No. B2867524
CAS RN: 1172406-21-1
M. Wt: 333.49
InChI Key: HACXSTHPEVFGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Cyclopentyl-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)ethanone” is a chemical compound with the molecular formula C18H27N3OS . It is listed in the PubChem database .


Molecular Structure Analysis

The molecular structure of this compound can be found in the PubChem database . It is a complex structure with a cyclopentyl group, a piperazine ring, and a thiazole ring.

Scientific Research Applications

Synthesis and Characterization

Innovative synthesis methods for compounds with complex structures, including piperazine derivatives and azole-containing compounds, are crucial for advancing pharmaceutical chemistry and materials science. For example, the one-pot Biginelli synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety presents a straightforward and efficient method for producing compounds with potential therapeutic applications (M. A. Bhat et al., 2018). Similarly, the electrochemical synthesis based on the oxidation of piperazine-ethanone derivatives in the presence of nucleophiles opens new avenues for creating arylthiobenzazoles with unique properties (A. Amani & D. Nematollahi, 2012).

Biological Evaluation

The evaluation of novel piperazine derivatives for antimicrobial, antifungal, and cytotoxic activities is a significant area of research. For instance, a series of azole-containing piperazine derivatives have been synthesized and investigated for their in vitro antibacterial, antifungal, and cytotoxic activities, showing moderate to significant efficacy (Lin-Ling Gan et al., 2010). Moreover, the synthesis, spectral characterization, and biological evaluation of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives highlight the potential for discovering new therapeutic agents with excellent antibacterial and antifungal properties (R. Rajkumar et al., 2014).

Antitumor and Antiviral Activities

Compounds bearing piperazine moieties have been investigated for their potential antitumor and antiviral activities. The in vitro antitumor activity evaluation of 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells indicates the promise of such compounds as antiproliferative agents (L. Yurttaş et al., 2014). Additionally, novel nitroimidazole derivatives with piperazinyl substituents have shown in vitro anti-HIV activity, suggesting their potential as non-nucleoside reverse transcriptase inhibitors (N. Al-Masoudi et al., 2007).

properties

IUPAC Name

2-cyclopentyl-1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3OS/c22-18(11-14-3-1-2-4-14)21-9-7-20(8-10-21)12-17-19-16(13-23-17)15-5-6-15/h13-15H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACXSTHPEVFGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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